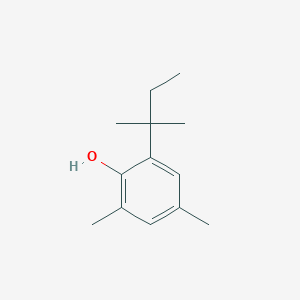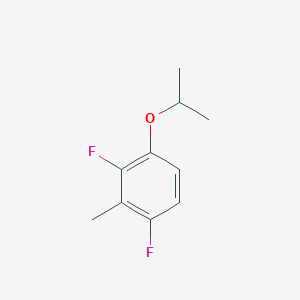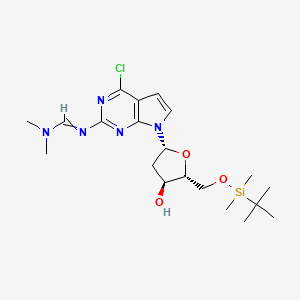
C20H32ClN5O3Si
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C20H32ClN5O3Si is a complex organic molecule that contains carbon, hydrogen, chlorine, nitrogen, oxygen, and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C20H32ClN5O3Si typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes may include:
Formation of the Silicon-Containing Intermediate: This step often involves the reaction of a silicon-containing reagent with an organic precursor under controlled conditions.
Introduction of Chlorine and Nitrogen Atoms: Chlorine and nitrogen atoms are introduced through reactions with appropriate chlorinating and aminating agents.
Final Assembly: The final step involves the coupling of the intermediates to form the desired compound, often under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
C20H32ClN5O3Si: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
C20H32ClN5O3Si: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, coatings, and catalysts.
Mecanismo De Acción
The mechanism of action of C20H32ClN5O3Si involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
C20H32ClN5O3Si: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C20H32ClN5O3: Lacks the silicon atom, which may result in different chemical properties and applications.
C20H32N5O3Si: Lacks the chlorine atom, potentially altering its reactivity and biological activity.
C20H32ClN5O2Si: Has one less oxygen atom, which could affect its stability and interactions.
By comparing these compounds, researchers can better understand the specific features and advantages of This compound in various applications.
Propiedades
Fórmula molecular |
C20H32ClN5O3Si |
|---|---|
Peso molecular |
454.0 g/mol |
Nombre IUPAC |
N'-[7-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-4-chloropyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C20H32ClN5O3Si/c1-20(2,3)30(6,7)28-11-15-14(27)10-16(29-15)26-9-8-13-17(21)23-19(24-18(13)26)22-12-25(4)5/h8-9,12,14-16,27H,10-11H2,1-7H3/t14-,15+,16+/m0/s1 |
Clave InChI |
OXMIHCRFJCDLPH-ARFHVFGLSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC3=C2N=C(N=C3Cl)N=CN(C)C)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC3=C2N=C(N=C3Cl)N=CN(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



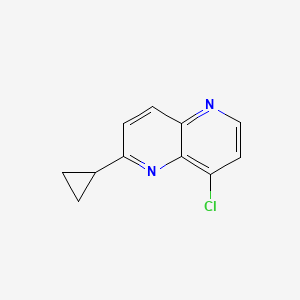
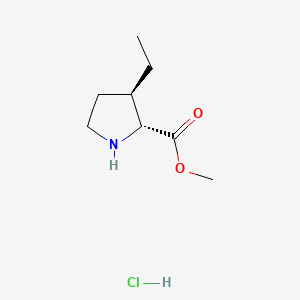

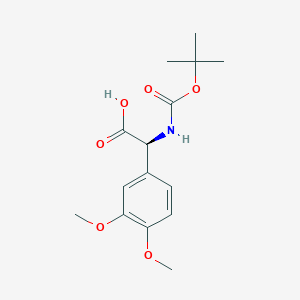
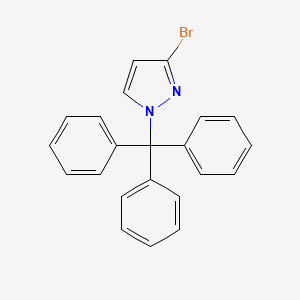
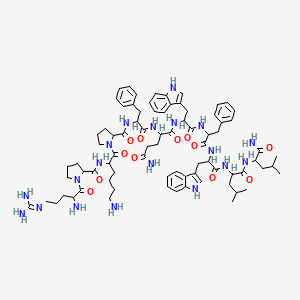
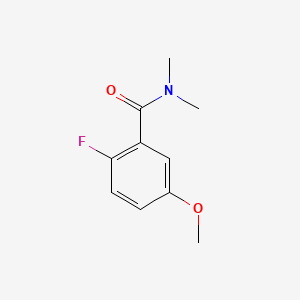
![4-[4-(2,4-Dimethoxyphenyl)piperazin-1-yl]quinolin-3-amine](/img/structure/B14017424.png)
![N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017429.png)
